molecular formula C14H16N2OS B12053826 1-(1-Amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone

1-(1-Amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone

Cat. No.: B12053826
M. Wt: 260.36 g/mol
InChI Key: RUHQGRNZZQGBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-AMINO-5-METHYL-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLIN-2-YL)ETHANONE is a complex organic compound with the molecular formula C14H16N2OS and a molecular weight of 260.36 g/mol . This compound is part of the thienoisoquinoline family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 1-(1-AMINO-5-METHYL-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLIN-2-YL)ETHANONE involves multiple steps, typically starting with the formation of the thienoisoquinoline core. The synthetic route may include:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(1-AMINO-5-METHYL-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLIN-2-YL)ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the ethanone group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(1-AMINO-5-METHYL-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLIN-2-YL)ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-AMINO-5-METHYL-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLIN-2-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(1-AMINO-5-METHYL-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLIN-2-YL)ETHANONE can be compared with other similar compounds in the thienoisoquinoline family:

Properties

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

1-(1-amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone

InChI

InChI=1S/C14H16N2OS/c1-7-9-5-3-4-6-10(9)11-12(15)13(8(2)17)18-14(11)16-7/h3-6,15H2,1-2H3

InChI Key

RUHQGRNZZQGBIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2=C3C(=C(SC3=N1)C(=O)C)N

Origin of Product

United States

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